4-Hydroxy-1-naphthaldehyde

Vue d'ensemble

Description

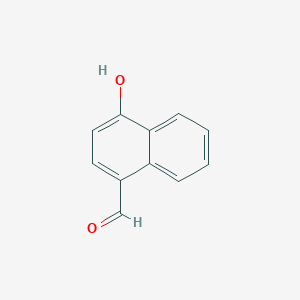

4-Hydroxy-1-naphthaldehyde (CAS: 7770-45-8, C₁₁H₈O₂) is a naphthalene derivative with a hydroxyl (-OH) group at position 4 and an aldehyde (-CHO) group at position 1. It serves as a critical fluorophore in chemosensors due to its ability to coordinate with cations and anions via its hydroxyl and aldehyde groups . Computational studies using DFT/B3LYP methods have elucidated its electronic properties, including a HOMO-LUMO gap of 4.07 eV and a high dipole moment (4.01 Debye), which contribute to its nonlinear optical (NLO) activity . Its UV-Vis absorption in methanol (λmax = 360 nm) and solvent-dependent tautomerism further enhance its utility in sensing applications .

Méthodes De Préparation

Preparation Methods of 4-Hydroxy-1-naphthaldehyde

The synthesis of this compound can be accomplished through several methods, each involving different reactants and conditions. Below are the primary preparation methods:

Reduction of 4-Hydroxy-1-naphthoic Acid

One common method involves the reduction of 4-hydroxy-1-naphthoic acid using lithium aluminum hydride as a reducing agent. This reaction typically yields high purity and good yields of the desired aldehyde.

- Reaction Overview :

- Reactants : 4-Hydroxy-1-naphthoic acid, lithium aluminum hydride

- Conditions : Anhydrous ether as solvent

- Yield : High purity

Oxidation of 4-Hydroxy-1-naphthylmethanol

Another approach is the oxidation of 4-hydroxy-1-naphthylmethanol using oxidizing agents such as pyridinium chlorochromate. This method is often preferred in industrial settings due to its efficiency.

- Reaction Overview :

- Reactants : 4-Hydroxy-1-naphthylmethanol, pyridinium chlorochromate

- Conditions : Dichloromethane as solvent

- Yield : High yield under controlled conditions

Detailed Reaction Conditions

The following table summarizes the key reaction conditions for the preparation methods discussed:

| Preparation Method | Reactants | Solvent | Oxidizing/Reducing Agent | Expected Yield |

|---|---|---|---|---|

| Reduction of 4-Hydroxy-1-naphthoic Acid | 4-Hydroxy-1-naphthoic acid, lithium aluminum hydride | Anhydrous ether | Lithium aluminum hydride | High |

| Oxidation of 4-Hydroxy-1-naphthylmethanol | 4-Hydroxy-1-naphthylmethanol, pyridinium chlorochromate | Dichloromethane | Pyridinium chlorochromate | High |

Mechanistic Insights

The mechanisms involved in these reactions are crucial for understanding the formation of this compound:

Reduction Mechanism

The reduction process involves the transfer of hydride ions from lithium aluminum hydride to the carbonyl carbon of the naphthoic acid, leading to the formation of the aldehyde.

Oxidation Mechanism

In oxidation, pyridinium chlorochromate facilitates the conversion of alcohol to aldehyde by abstracting hydrogen from the hydroxyl group, resulting in the formation of the carbonyl group.

Applications and Significance

This compound serves as a vital intermediate in organic synthesis, particularly in:

Mannich Reactions : It can react with amines and formaldehyde to produce complex structures.

Dimerization Studies : Research indicates that this compound exhibits concentration-dependent dimerization in various solvents, which can be exploited for designing molecular switches.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxy-1-naphthaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-hydroxy-1-naphthoic acid.

Reduction: It can be reduced to 4-hydroxy-1-naphthylmethanol.

Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether.

Substitution: Various electrophiles in the presence of a catalyst.

Major Products:

Oxidation: 4-Hydroxy-1-naphthoic acid.

Reduction: 4-Hydroxy-1-naphthylmethanol.

Substitution: Substituted naphthaldehydes depending on the electrophile used.

Applications De Recherche Scientifique

Organic Synthesis

Chemical Reactions and Derivatives

4-Hydroxy-1-naphthaldehyde serves as a crucial intermediate in organic synthesis. It is utilized to produce various derivatives through reactions such as Mannich reactions, where it can react with amines and formaldehyde to form more complex structures. For instance, a study demonstrated the synthesis of 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde via a Mannich reaction, showcasing its utility in creating biologically relevant compounds .

Dimerization and Tautomerism

Research indicates that this compound exhibits concentration-dependent deprotonation and dimerization in different solvents. The compound can exist in various tautomeric forms, which affects its reactivity and application potential. In chloroform and toluene, the hydroxyl form is predominant, while in methanol, the proton-transferred tautomer is favored . This behavior can be exploited in designing molecular switches for chemical sensors.

Material Science

Nanocomposite Development

Recent studies have explored the incorporation of this compound into nanocomposites for environmental applications. For example, a nanocomposite formed from iron oxide and chitosan linked with this compound was developed for the adsorption of dyes from aqueous solutions. This composite demonstrated effective removal capabilities for everzol black dye under varying conditions .

Antimicrobial and Antioxidant Properties

The compound has been investigated for its antimicrobial and antioxidant activities. Research involving organotellurium complexes incorporating this compound showed promising results against various microbial strains, indicating its potential use in developing new antimicrobial agents .

Biological Applications

Cytotoxicity Studies

Studies have assessed the cytotoxic effects of compounds derived from this compound on cancer cell lines. The results indicated that certain derivatives exhibit significant cytotoxicity, which could lead to the development of new anticancer therapies .

Biological Activity Insights

The biological activity of this compound derivatives has been linked to their ability to interact with biological macromolecules, suggesting potential applications in drug design and development.

Data Tables

| Application Area | Details |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing complex organic compounds (e.g., Mannich bases) |

| Material Science | Incorporated into nanocomposites for dye adsorption; exhibits dimerization properties |

| Biological Applications | Demonstrates antimicrobial and cytotoxic activities; potential for drug development |

Case Study 1: Synthesis of Mannich Bases

A study synthesized 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde through a Mannich reaction involving piperidine and formaldehyde. The resulting compound showed potential as a pharmaceutical intermediate due to its structural complexity and biological relevance .

Case Study 2: Nanocomposite Adsorption

In another study, a nanocomposite containing iron oxide modified with this compound was evaluated for its ability to remove dyes from wastewater. The results indicated high efficiency under optimized conditions, demonstrating the practical application of this compound in environmental remediation .

Mécanisme D'action

The mechanism of action of 4-Hydroxy-1-naphthaldehyde involves its ability to undergo tautomerism and proton transfer reactions. This compound can exist in different tautomeric forms, which can interact with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the aldehyde group can undergo nucleophilic addition reactions.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

2-Hydroxy-1-naphthaldehyde (2H1NA)

- Structural Differences : The hydroxyl group is at position 2 instead of 3.

- Applications : 2H1NA is widely used in supramolecular chemistry for anion sensing (e.g., cyanide, fluoride) due to its intramolecular hydrogen bonding and enhanced fluorescence quenching properties .

- Electronic Properties : Exhibits a lower HOMO-LUMO gap (3.89 eV) compared to 4H1NA, leading to higher reactivity in charge-transfer interactions .

- Solvent Effects : Unlike 4H1NA, 2H1NA shows minimal tautomerism in polar solvents, as its hydroxyl group forms stable intramolecular hydrogen bonds with the aldehyde .

| Property | 4H1NA | 2H1NA |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.07 | 3.89 |

| λmax (MeOH, nm) | 360 | 378 |

| Key Application | Cation/Anion Dual Sensing | Anion-Specific Sensing |

4-Methoxy-1-naphthaldehyde (4M1NA)

- Structural Differences : Methoxy (-OCH₃) replaces the hydroxyl group at position 4.

- Tautomerism: The methoxy group prevents deprotonation, locking 4M1NA in an enol form. This contrasts with 4H1NA, which undergoes concentration-dependent deprotonation in methanol and acetonitrile .

- Dimerization: Both 4H1NA and 4M1NA form cyclic dimers in solution, but 4M1NA’s dimerization is more pronounced due to the absence of tautomeric shifts .

| Property | 4H1NA | 4M1NA |

|---|---|---|

| Tautomerism in MeOH | Proton transfer/deprotonation | Fixed enol form |

| Dimerization Constant | Moderate | High (crystalline confirmation) |

Comparison with Functional Derivatives

4-Dimethylamino-1-naphthaldehyde

- Structural Differences: A dimethylamino (-N(CH₃)₂) group replaces the hydroxyl.

- Electronic Effects: The electron-donating dimethylamino group increases electron density on the naphthalene ring, shifting UV-Vis absorption to longer wavelengths (λmax ~ 400 nm) compared to 4H1NA .

- Applications : Primarily used in fluorescence-based assays, whereas 4H1NA is favored for coordination chemistry .

4-Bromo-1-fluoronaphthalene-2-carbaldehyde

- Structural Differences : Bromo and fluoro substituents at positions 4 and 2, respectively.

- Reactivity : The electron-withdrawing halogens reduce electron density, making this compound less effective in proton-transfer applications but useful in halogen-bonding interactions .

Key Research Findings

- Tautomerism & Solvent Effects: 4H1NA’s proton-transfer equilibrium shifts toward the enol form in methanol (70%) but remains as the OH-form in chloroform (>95%) .

- Sensor Performance : 4H1NA-based Schiff bases exhibit higher selectivity for Cu²⁺ and Al³⁺ compared to 2H1NA derivatives, which are more sensitive to anions like CN⁻ .

- Thermodynamic Stability : 4H1NA’s Gibbs free energy (ΔG = −785 kcal/mol at 298 K) is lower than 2H1NA (−762 kcal/mol), indicating greater stability under standard conditions .

Activité Biologique

4-Hydroxy-1-naphthaldehyde (4-HNA) is an organic compound with significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound has the molecular formula and is characterized by a naphthalene ring with a hydroxyl group and an aldehyde group. It exhibits tautomerism, which can influence its biological activity depending on the solvent environment. For instance, studies indicate that in methanol, the proton-transferred tautomer is favored, while in acetonitrile, the equilibrium leans towards the hydroxyl form .

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of 4-HNA. The compound has shown significant inhibition of lipid peroxidation, which is critical in protecting cellular membranes from oxidative damage. Research indicates that 4-HNA can effectively reduce levels of thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress .

Antimicrobial Activity

This compound displays moderate antimicrobial activity against various pathogens. Its derivatives have been tested against bacteria and fungi, showing effectiveness in inhibiting growth at certain concentrations. For example, its metal complexes have demonstrated enhanced antimicrobial properties compared to the free compound .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 4-HNA on different cancer cell lines. The compound exhibits cytotoxicity in the micromolar range, with specific derivatives showing even higher potency against human cancer cells. This suggests potential applications in cancer therapy, although further research is needed to elucidate its mechanisms and optimize its efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Proton Transfer : The ability of 4-HNA to undergo proton transfer reactions enhances its reactivity and potential biological interactions.

- Metal Complexation : The formation of metal complexes with 4-HNA has been shown to improve its stability and biological activity. These complexes can exhibit enhanced antioxidant and antimicrobial properties compared to the uncomplexed form .

- Inhibition of Enzymatic Activity : Some studies suggest that 4-HNA and its derivatives may inhibit key enzymes involved in oxidative stress pathways, contributing to their protective effects against cellular damage .

Study on Antioxidant Properties

A study investigating the antioxidant capacity of 4-HNA revealed that it significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents. The results indicated a concentration-dependent response, with higher concentrations leading to greater reductions in TBARS levels.

Evaluation of Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of 4-HNA against common bacterial strains. The study reported that while 4-HNA exhibited moderate activity alone, its metal complexes showed enhanced inhibition against both Gram-positive and Gram-negative bacteria.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 4-Hydroxy-1-naphthaldehyde?

- Methodological Answer: A one-step synthesis approach is commonly employed, involving the formylation of 4-hydroxynaphthalene under controlled conditions. Key steps include optimizing reaction temperature (typically 80–100°C) and using anhydrous solvents like dimethylformamide (DMF) to enhance yield and purity. Post-synthesis purification via recrystallization in ethanol or column chromatography is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- FTIR: Identifies functional groups (e.g., hydroxyl and aldehyde stretches) using B3LYP/6-311++G(d,p) basis sets for computational validation .

- NMR: Proton and carbon chemical shifts in CDCl₃ are calculated via the GIAO method, with solvent effects accounted for using continuum solvation models .

- UV-Vis: Experimental spectra in methanol are compared with TD-DFT predictions to validate electronic transitions .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer: Document reaction parameters (e.g., solvent purity, catalyst ratios, and reaction time) rigorously. Use standardized analytical protocols (e.g., HPLC for purity checks) and cross-validate spectral data with computational models (DFT) to confirm structural consistency .

Advanced Research Questions

Q. How can density functional theory (DFT) be optimized to predict spectroscopic properties of this compound?

- Methodological Answer:

- Basis Set Selection: The B3LYP/6-311++G(d,p) basis set balances accuracy and computational cost for vibrational and electronic spectra .

- Solvent Effects: Incorporate polarizable continuum models (PCM) to simulate solvent environments (e.g., methanol or CDCl₃) .

- Validation: Compare HOMO-LUMO gaps and MEP maps with experimental data to refine computational parameters .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions?

- Methodological Answer:

- GIAO Method: Adjust shielding tensors and solvent dielectric constants in calculations to match experimental CDCl₃ shifts .

- Dynamic Effects: Account for molecular vibrations and conformational flexibility using molecular dynamics (MD) simulations .

- Error Analysis: Quantify deviations using root-mean-square-error (RMSE) metrics and adjust basis sets or functional groups iteratively .

Q. How does Hirshfeld surface analysis elucidate intermolecular interactions in this compound crystals?

- Methodological Answer: Hirshfeld surfaces quantify close-contact interactions (e.g., O–H⋯O hydrogen bonds) using CrystalExplorer software. Analyze fingerprint plots to distinguish dominant interactions (e.g., π-π stacking vs. hydrogen bonding) and correlate them with crystal packing stability .

Q. What design principles improve selectivity in fluorescent chemosensors derived from this compound?

- Methodological Answer:

- Functionalization: Modify the aldehyde and hydroxyl groups with chelating ligands (e.g., acylhydrazones) to enhance metal-ion selectivity .

- Solvent Optimization: Test sensor performance in aqueous or mixed solvents to balance solubility and fluorescence quenching .

- Competitive Studies: Evaluate interference from common ions (e.g., Na⁺, K⁺) using Job’s plot analysis to confirm binding stoichiometry .

Q. How do temperature-dependent thermodynamic studies inform the stability of this compound in solvents?

- Methodological Answer: Calculate Gibbs free energy (ΔG), entropy (ΔS), and enthalpy (ΔH) changes at varying temperatures (25–100°C) using DFT. Compare with experimental DSC/TGA data to identify decomposition thresholds and solvent compatibility .

Q. Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for analyzing discrepancies in sensor performance data?

- Methodological Answer: Apply multivariate regression to correlate structural modifications (e.g., substituent electronegativity) with sensor output (e.g., fluorescence intensity). Use ANOVA to test significance of variables and identify outliers .

Q. How can researchers validate computational models against conflicting experimental results?

- Methodological Answer: Perform sensitivity analysis on key parameters (e.g., basis sets, solvent models). Cross-check with alternative functionals (e.g., M06-2X for non-covalent interactions) and benchmark against high-level ab initio methods (e.g., CCSD(T)) .

Q. Tables of Key Parameters

Propriétés

IUPAC Name |

4-hydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORPDGZOLAPNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50322380 | |

| Record name | 4-Hydroxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7770-45-8 | |

| Record name | 7770-45-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.